molecular formula C12H18F3N3O4 B2490988 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid CAS No. 1354953-64-2

1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid

Cat. No.: B2490988
CAS No.: 1354953-64-2
M. Wt: 325.288
InChI Key: ROOQQKWALRIWOD-UHFFFAOYSA-N
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Description

1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid (hereafter referred to as the "target compound") is a piperazine-derived small molecule characterized by a pyrrolidin-2-one core linked to a piperazine moiety via an acetyl group. The trifluoroacetic acid (TFA) serves as a counterion, forming a stable salt to enhance solubility and purification . The compound has been cataloged as a specialty chemical with 95% purity but is currently listed as discontinued in commercial inventories (e.g., CymitQuimica and AK Scientific), limiting its accessibility for research .

Properties

IUPAC Name

1-(2-piperazin-1-ylacetyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.C2HF3O2/c14-9-2-1-5-13(9)10(15)8-12-6-3-11-4-7-12;3-2(4,5)1(6)7/h11H,1-8H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOQQKWALRIWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)CN2CCNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stoichiometric Considerations

  • Tertiary Amines : For piperazine derivatives with tertiary amines (e.g., 1-(2-aminoethyl)piperazine), a 1:0.33–0.67 molar ratio of piperazine to TFA is optimal. Excess TFA (>0.67 mol) reduces free amine availability, impairing CO₂ absorption capacity in related applications.
  • Quaternary Ammonium Salts : Piperazines with quaternary ammonium groups require 1:0.25–0.75 TFA to balance viscosity and reactivity.

Procedure

  • Dissolve 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one in acetonitrile or ethylene glycol.
  • Add TFA dropwise at 0–5°C to avoid exothermic side reactions.
  • Stir for 4 hours at room temperature, followed by precipitation with diethyl ether.
  • Isolate the product via filtration and vacuum drying, achieving yields of 80–86%.

Analytical Characterization

Thermogravimetric Analysis (TGA)

  • Decomposition Onset : The trifluoroacetate salt exhibits stability up to 148–168°C, confirming suitability for high-temperature applications.
  • Purity Assessment : Residual solvent content (<0.1%) is verified via gas chromatography (GC).

Spectroscopic Data

  • ¹H NMR : Peaks at δ 3.45–3.70 ppm (pyrrolidinone ring protons), δ 2.80–3.10 ppm (piperazine methylene groups), and δ 12.5 ppm (broad, NH⁺).
  • IR Spectroscopy : Stretching vibrations at 1675 cm⁻¹ (C=O, lactam) and 1200–1140 cm⁻¹ (C-F, TFA).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Solid-phase synthesis 75 98 High reproducibility
Solution-phase 86 95 Scalability for industrial production
Microwave-assisted 92 99 Reduced reaction time (30 min)

Challenges and Mitigation Strategies

  • Di-alkylation Byproducts : Using excess piperazine (1.5 equiv) suppresses competing reactions.
  • Salt Hygroscopicity : Storage under anhydrous conditions with molecular sieves prevents moisture absorption.
  • Purification Complexity : Column chromatography (petroleum ether:ethyl acetate, 7:3) effectively isolates the target compound.

Chemical Reactions Analysis

1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated that similar piperazine derivatives displayed potent antifungal activity against Candida albicans and Aspergillus niger at low concentrations .
  • Anticancer Properties : Research indicates that piperazine-based compounds can inhibit cancer cell proliferation. A specific derivative was evaluated for its effects on human cancer cell lines, showing promising results in reducing cell viability in breast and lung cancer models .
  • Neuropharmacological Effects : Piperazine derivatives have been studied for their potential in treating neurological disorders. Some compounds have shown efficacy as serotonin receptor modulators, which could benefit conditions like anxiety and depression .

Case Study 1: Anticancer Activity

A recent study synthesized several piperazine derivatives, including 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one. The compounds were tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that certain derivatives induced apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of piperazine derivatives were screened against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Data Tables

Biological Activity Tested Compound Target Pathogen/Cell Line IC50/MIC (µM) Reference
Antifungal1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-oneCandida albicans10
AnticancerPiperazine Derivative AMCF-7 (Breast Cancer)15
AntimicrobialPiperazine Derivative BStaphylococcus aureus5

Mechanism of Action

The mechanism of action of 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of piperazine derivatives, many of which share functional groups (e.g., acetylated piperazine) or counterions (e.g., TFA). Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Counterion/Reagent Key Substituents Application/Use Availability
1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; TFA Pyrrolidin-2-one + acetyl-piperazine TFA (salt) None Specialty chemical (discontinued) Discontinued
1-(Piperazin-1-yl)prop-2-en-1-one; TFA Propenone + piperazine TFA (salt) Alkenyl group Organic synthesis intermediate Available (3 suppliers)
2-[4-(Fmoc)piperazin-1-yl]acetic acid Acetic acid + Fmoc-piperazine None (free acid) Fmoc protecting group Peptide synthesis Available
1-(2-Methoxyphenyl)piperazine-butylamine-TFA conjugate Macrocyclic cyclen + piperazine TFA (cleavage reagent) Methoxyphenyl, butylamine Radiopharmaceutical chelator Research use
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(piperazin-1-yl)ethanone; TFA Pyridine + difluoroacetyl-piperazine TFA (salt) Chloro-trifluoromethyl pyridine Medicinal chemistry (anticancer) Available
1-[2-(4-Isopropylpiperazin-1-yl)acetyl]pyrrolidin-2-one; (Z)-2-butenedioate Pyrrolidin-2-one + acetyl-piperazine (Z)-2-butenedioate Isopropyl-piperazine Preclinical research Discontinued

Key Findings:

Structural Variations: The target compound’s pyrrolidin-2-one core distinguishes it from propenone (e.g., ) or pyridine-based analogs (e.g., ). Substituents like Fmoc () or isopropyl groups () alter reactivity and applications. TFA is used either as a counterion (target compound, ) or as a reagent for Boc-deprotection (e.g., ), impacting synthesis workflows.

Functional Roles :

  • The TFA salt form enhances solubility, critical for purification and biological testing . In contrast, (Z)-2-butenedioate () may offer different crystallinity or stability.
  • Macrocyclic TFA conjugates (e.g., ) are designed for metal chelation in radiopharmaceuticals, whereas pyridine derivatives () target kinase inhibition.

Availability: Discontinuation of the target compound () contrasts with commercially available analogs like 1-(Piperazin-1-yl)prop-2-en-1-one; TFA (), highlighting supply-chain challenges for pyrrolidinone derivatives.

Biological Activity

1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one, commonly referred to as a piperazine derivative, has garnered attention for its potential biological activities, particularly in pharmacology. This compound, often used in medicinal chemistry, exhibits a range of biological properties that are crucial for therapeutic applications. The trifluoroacetic acid (TFA) salt form enhances its solubility and stability, making it suitable for various biological assays.

Chemical Structure and Properties

The structure of 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one can be represented as follows:

CxHyNzO\text{C}_x\text{H}_y\text{N}_z\text{O}

This compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets. The presence of the trifluoroacetic acid moiety further modifies its physicochemical properties, enhancing its bioavailability and pharmacokinetic profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one have shown significant cytotoxic effects against various cancer cell lines. A study indicated that certain piperazine derivatives induced apoptosis in hypopharyngeal tumor cells, showcasing their ability to inhibit cell proliferation through mechanisms involving caspase activation .

Compound Cell Line IC50 (µM) Mechanism of Action
Piperazine Derivative AFaDu (hypopharyngeal)12.5Apoptosis induction via caspase activation
Piperazine Derivative BMCF-7 (breast)15.0Cell cycle arrest at G2/M phase

Inhibition of Enzymatic Activity

Another significant aspect of the biological activity of this compound is its role as an inhibitor of acetyl-CoA carboxylase (ACC). ACC is crucial in fatty acid metabolism, and inhibition can lead to reduced lipogenesis. Studies have demonstrated that certain piperazine derivatives exhibit potent inhibitory activity against ACC enzymes, which could have implications for metabolic disorders like obesity and diabetes .

Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties. Research has shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one demonstrated significant inhibition against E. coli and S. aureus in disc diffusion assays .

Case Study 1: Anticancer Efficacy

In a controlled study, a series of piperazine derivatives were tested for their anticancer efficacy against various cell lines. The results indicated that compounds with specific substitutions on the piperazine ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Metabolic Regulation

A study involving animal models demonstrated that oral administration of certain piperazine derivatives led to a significant reduction in hepatic de novo fatty acid synthesis. This suggests a potential therapeutic role in managing metabolic syndromes .

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (DMF, dioxane) enhance nucleophilicity but may require post-reaction purification to remove residues.
  • Catalyst activity : Pd/C efficiency depends on particle size and solvent compatibility.
  • Yield optimization : Excess piperazine (1.5–2 eq) improves coupling efficiency but may necessitate column chromatography for purification.

How can researchers differentiate between stereoisomers or enantiomers of this compound during synthesis?

Advanced Research Focus:

  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/ethanol gradients to resolve enantiomers. Retention times and peak areas quantify stereochemical purity .
  • NMR analysis : NOESY or COSY spectra detect spatial proximity of protons in distinct stereoisomers. For example, coupling constants (J-values) in pyrrolidinone protons indicate ring conformation .
  • Optical rotation : Compare observed rotation (e.g., [α]D²⁵) with literature values for enantiomeric identification .

What analytical methods are most reliable for characterizing the trifluoroacetic acid (TFA) counterion in this compound?

Basic Research Focus:

  • ¹H/¹³C-NMR : Detect TFA’s characteristic peaks (δ ~11.5 ppm for ¹H in CF₃COOH; δ ~160–170 ppm for carbonyl in ¹³C) .
  • ESI-MS : Confirm molecular ion peaks ([M+H]⁺ or [M-TFA]⁻) and fragmentation patterns. For example, a 114 Da loss corresponds to TFA dissociation .
  • Ion chromatography : Quantify TFA content via anion-exchange columns (detection limit ~0.1 µg/mL) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus:

  • Assay validation : Ensure consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., known α-adrenergic agonists) to standardize activity measurements .
  • Metabolite interference : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed acetyl group) that may skew bioactivity results .
  • Dose-response curves : Compare EC₅₀ values across studies; significant deviations may indicate differences in compound solubility or buffer systems .

What strategies mitigate byproduct formation during the coupling of piperazine to the pyrrolidinone core?

Advanced Research Focus:

  • Temperature control : Maintain reactions at 0–5°C to suppress side reactions (e.g., over-acetylation) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for piperazine amines to block unintended nucleophilic attacks. Deprotect with TFA post-coupling .
  • HPLC monitoring : Track reaction progress with C18 columns (ACN/water + 0.1% TFA). Byproducts often elute earlier than the target compound due to polarity differences .

How does the trifluoroacetic acid counterion influence the compound’s stability under varying pH conditions?

Basic Research Focus:

  • pH-dependent degradation : At neutral/basic pH, TFA may dissociate, leading to free base precipitation. Stability studies (e.g., 24–72 hrs at pH 2–9) with HPLC quantification are critical .
  • Lyophilization : Freeze-drying from acidic solutions (pH 3–4) maintains salt integrity. Residual water content (<1%) prevents hydrolysis during storage .

What computational tools are effective for predicting the binding affinity of this compound to neurological targets?

Advanced Research Focus:

  • Molecular docking : Use AutoDock Vina with α-adrenergic receptor crystal structures (PDB: 2RH1) to simulate binding modes. Pay attention to hydrogen bonds between the acetyl group and Ser/Thr residues .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) >3 Å indicates poor target engagement .

How can researchers optimize purification protocols to achieve >98% purity for in vivo studies?

Basic Research Focus:

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to crystallize the compound. Monitor cooling rates (1–2°C/min) to avoid amorphous forms .
  • Reverse-phase HPLC : Employ C18 columns with 0.1% TFA in mobile phases. Gradient elution (10–90% ACN over 20 min) separates closely related impurities .

What are the common pitfalls in interpreting ¹H-NMR spectra of this compound, and how can they be avoided?

Advanced Research Focus:

  • Solvent suppression : Residual DMSO-d₆ (δ ~2.5 ppm) may overlap with piperazine protons. Use deuterated chloroform (CDCl₃) for clearer signals .
  • Dynamic effects : Piperazine ring puckering causes splitting of CH₂ peaks. Variable-temperature NMR (25–60°C) reduces line broadening .

How do structural modifications (e.g., fluorophenyl substitutions) alter the compound’s pharmacokinetic profile?

Advanced Research Focus:

  • LogP analysis : Introduce fluorine atoms to enhance lipophilicity (e.g., 4-fluorophenyl increases LogP by ~0.5), improving blood-brain barrier penetration .
  • In vitro metabolism : Use liver microsomes to identify CYP450-mediated oxidation sites (e.g., pyrrolidinone ring). Methyl or trifluoromethyl groups reduce metabolic clearance .

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